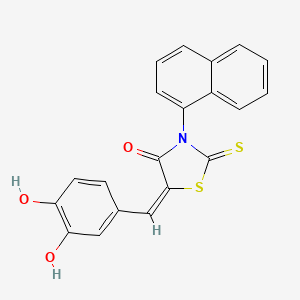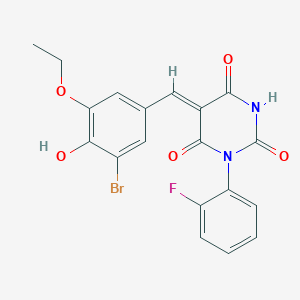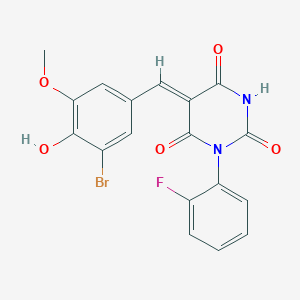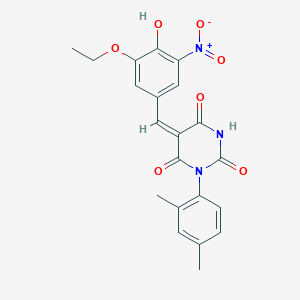![molecular formula C19H18ClN3O3 B5909529 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5909529.png)
1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has been widely studied for its potential applications in the field of medicinal chemistry. In
Mechanism of Action
The mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce DNA damage in cancer cells and inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, it has been shown to possess antifungal, antibacterial, and antiviral properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine in lab experiments is its potential as a diagnostic agent in medical imaging. Additionally, it has been shown to possess significant anticancer activity against various cancer cell lines. However, one of the limitations of using this compound in lab experiments is its potential toxicity and the need for further studies to determine its safety.
Future Directions
There are several future directions for the study of 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine. One of the potential directions is the development of novel anticancer agents based on this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound. Moreover, the potential use of this compound as a diagnostic agent in medical imaging requires further investigation. Finally, the potential applications of this compound in the field of antifungal, antibacterial, and antiviral agents need to be explored further.
Conclusion:
In conclusion, 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines and possesses antifungal, antibacterial, and antiviral properties. However, further studies are needed to determine the safety and toxicity of this compound and explore its potential applications in various fields.
Synthesis Methods
The synthesis of 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine involves the reaction between 2-chlorobenzaldehyde, 4-nitrobenzaldehyde, and piperazine in the presence of a base catalyst. The reaction is carried out under reflux conditions in an appropriate solvent. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines. Additionally, it has been shown to possess antifungal, antibacterial, and antiviral properties. This compound has also been studied for its potential use as a diagnostic agent in medical imaging.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-18-4-2-1-3-15(18)5-10-19(24)22-13-11-21(12-14-22)16-6-8-17(9-7-16)23(25)26/h1-10H,11-14H2/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOAFGQCQCXCKP-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![methyl 4-[5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5909460.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)

![1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5909482.png)


![1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5909503.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5909522.png)

![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5909527.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909541.png)
![1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909554.png)